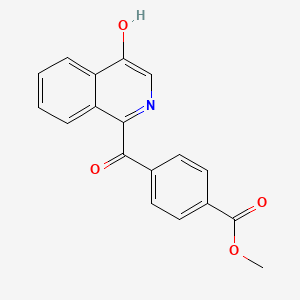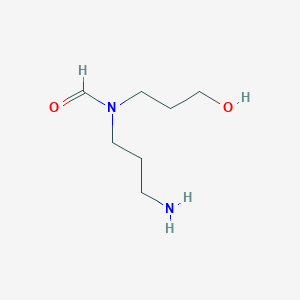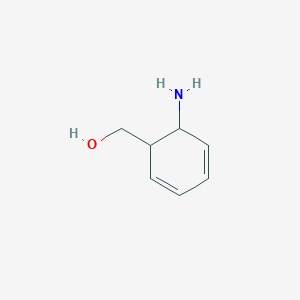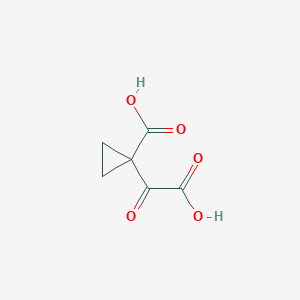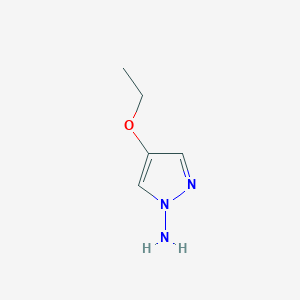![molecular formula C5H5N3O B13098207 2H-[1,3]Oxazolo[2,3-c][1,2,4]triazine CAS No. 384851-48-3](/img/structure/B13098207.png)
2H-[1,3]Oxazolo[2,3-c][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Oxazolo[2,3-c][1,2,4]triazine is a heterocyclic compound that features a fused ring system combining oxazole and triazine moieties.
Méthodes De Préparation
The synthesis of 2H-Oxazolo[2,3-c][1,2,4]triazine can be achieved through several methods. One common approach involves the construction of the 1,2,4-triazine ring on the basis of azoles or the annulation of the azole fragment to the 1,2,4-triazine ring . For instance, enamines and their equivalent enolates are promising synthons for accessing 4-unsubstituted azolo[5,1-c][1,2,4]-triazines . These intermediates can be obtained by treating ketones with DMF–DMA or MeONa, or through the alkaline hydrolysis of enamines .
Analyse Des Réactions Chimiques
2H-Oxazolo[2,3-c][1,2,4]triazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired transformation. For example, azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle is a common method . This reaction can yield a variety of functionalized azolo[1,2,4]triazines with different functional groups and polyheteroaromatic structures .
Applications De Recherche Scientifique
2H-Oxazolo[2,3-c][1,2,4]triazine has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of antiviral drugs, such as triazavirin, which is used for the treatment and prevention of influenza and acute respiratory viral infections . Additionally, this compound is being explored for its potential antimicrobial, anticancer, and enzyme-inhibiting properties . In materials science, 2H-Oxazolo[2,3-c][1,2,4]triazine derivatives are investigated for their electronic and photophysical properties, making them suitable for use in organic electronics and photonics .
Mécanisme D'action
The mechanism of action of 2H-Oxazolo[2,3-c][1,2,4]triazine and its derivatives involves interactions with specific molecular targets and pathways. For instance, in antiviral applications, the compound may inhibit viral replication by targeting viral enzymes or interfering with viral RNA synthesis . In antimicrobial and anticancer applications, it may exert its effects by inhibiting key enzymes or signaling pathways essential for the survival and proliferation of pathogens or cancer cells .
Comparaison Avec Des Composés Similaires
2H-Oxazolo[2,3-c][1,2,4]triazine can be compared with other similar compounds, such as 1,2,4-triazoles and oxazole derivatives. While 1,2,4-triazoles are known for their broad spectrum of biological activities, including anticancer and antimicrobial properties , oxazole derivatives are recognized for their diverse pharmacological activities, such as anti-inflammatory and antidiabetic effects . The unique combination of oxazole and triazine rings in 2H-Oxazolo[2,3-c][1,2,4]triazine provides a distinct structural framework that can be exploited for the development of novel therapeutic agents and materials .
Propriétés
Numéro CAS |
384851-48-3 |
|---|---|
Formule moléculaire |
C5H5N3O |
Poids moléculaire |
123.11 g/mol |
Nom IUPAC |
2H-[1,3]oxazolo[2,3-c][1,2,4]triazine |
InChI |
InChI=1S/C5H5N3O/c1-2-8-3-4-9-5(8)7-6-1/h1-4,6H |
Clé InChI |
SLTUJJCCZMGCFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=COC2=NN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazole](/img/structure/B13098148.png)
![2-(4-Fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13098154.png)

